2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)acetamide

Description

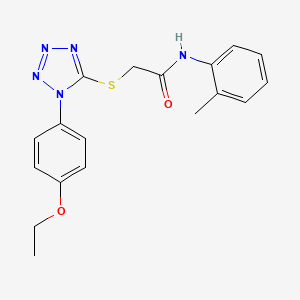

This compound features a 1H-tetrazole ring substituted at position 1 with a 4-ethoxyphenyl group, connected via a thioether linkage to an acetamide moiety. The acetamide nitrogen is further substituted with an o-tolyl (2-methylphenyl) group. Its structural complexity suggests applications in medicinal chemistry, particularly as a tetrazole-based scaffold, which is known for bioisosteric replacement of carboxylic acids and improved pharmacokinetic properties .

Properties

IUPAC Name |

2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2S/c1-3-25-15-10-8-14(9-11-15)23-18(20-21-22-23)26-12-17(24)19-16-7-5-4-6-13(16)2/h4-11H,3,12H2,1-2H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRVCCLVDBDZLAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)acetamide typically involves multiple steps, starting from commercially available reagents. The general synthetic route includes the formation of the tetrazole ring, followed by the introduction of the ethoxyphenyl and o-tolylacetamide groups. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and bases like potassium tert-butoxide (t-BuOK). The reaction mixture is usually heated to around 100°C for a couple of hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency and yield of the production process. Safety measures are crucial when handling reagents and solvents, especially on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.

Substitution: The ethoxyphenyl and o-tolyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)acetamide exerts its effects involves interactions with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The ethoxyphenyl and o-tolylacetamide groups contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Tetrazole Cores

-

- Structure: (S)-N-(1-(1H-Tetrazol-5-yl)-3-(4-(trifluoromethyl)phenyl)-propan-2-yl)-2-(m-tolyl)acetamide.

- Key Differences: Replaces the ethoxyphenyl group with a trifluoromethylphenyl substituent, introducing strong electron-withdrawing effects. The m-tolyl group (vs. o-tolyl) alters steric hindrance.

- Implications: The trifluoromethyl group may enhance binding affinity to hydrophobic targets but reduce solubility compared to the ethoxy group .

-

- Structure: N-Benzyl-2-(N-(3,4-dimethoxyphenethyl)acetamido)-2-(1-(2,4,4-trimethylpentan-2-yl)-1H-tetrazol-5-yl)acetamide.

- Key Differences: Incorporates a bulky 2,4,4-trimethylpentan-2-yl group on the tetrazole, increasing lipophilicity. The benzyl and dimethoxyphenethyl groups add complexity.

- Implications: Higher molecular weight and lipophilicity may improve membrane permeability but reduce aqueous solubility .

Analogues with Heterocyclic Variations

- 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide (): Structure: Pyrazole core with chlorine and cyano substituents. Key Differences: Replaces tetrazole with a pyrazole ring, which lacks the acidic proton of tetrazoles. The chloro and cyano groups enhance electrophilicity. Implications: Pyrazole-based compounds often exhibit distinct metabolic pathways and target selectivity compared to tetrazoles .

N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide () :

- Structure: Thiadiazole core with 4-fluorophenyl and acetyl groups.

- Key Differences: The thiadiazole ring introduces sulfur-based polarity, while the fluorine atom modulates electronic properties.

- Implications: Thiadiazoles are associated with diverse biological activities, including antimicrobial and anti-inflammatory effects, but may exhibit different stability profiles compared to tetrazoles .

Analogues with Thioether Linkages

- 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide (): Structure: Triazole core with benzyl and phenyl substituents. Implications: Triazole-thioether derivatives may exhibit improved synthetic accessibility but reduced bioisosteric utility compared to tetrazoles .

- 2-((4-Allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl)thio)-N-(1-naphthyl)acetamide (): Structure: Triazole core with allyl and thienyl groups. Key Differences: Thienyl substituents introduce π-π interactions, while the allyl group offers reactivity for further derivatization.

Comparative Analysis Table

Key Findings

Tetrazole vs. Other Heterocycles : Tetrazoles offer bioisosteric advantages over pyrazoles or triazoles due to their acidity and hydrogen-bonding capacity.

Substituent Effects :

- Electron-donating groups (e.g., ethoxy) improve solubility and metabolic stability.

- Bulky substituents (e.g., trimethylpentan-2-yl) enhance lipophilicity but may complicate synthesis.

Thioether Linkages : Common across analogues, suggesting a role in modulating conformational flexibility and target engagement.

Biological Activity

The compound 2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

- IUPAC Name : this compound

- Molecular Formula : CHNOS

- Molecular Weight : 376.5 g/mol

Structural Features

The compound features a tetrazole ring, which is known for enhancing biological activity through various interactions with biological targets. The presence of the thioether and acetamide functionalities contributes to its reactivity and potential therapeutic applications.

Pharmacological Properties

The biological activity of this compound can be summarized as follows:

The mechanisms through which this compound exerts its effects are still under investigation but are believed to involve:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways.

- Interaction with Receptors : It could potentially bind to receptors that mediate inflammatory responses or cancer cell growth.

- Induction of Apoptosis : There is evidence suggesting that it may promote programmed cell death in cancer cells.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various tetrazole derivatives, including this compound. Results indicated significant inhibition of Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Study 2: Anticancer Properties

Research on the anticancer properties highlighted that this compound could inhibit the proliferation of breast cancer cells in vitro. The mechanism was linked to the downregulation of cyclin D1, leading to cell cycle arrest at the G1 phase.

Study 3: Nephroprotection

In a nephrotoxicity model using cisplatin, the compound demonstrated protective effects on renal cells by reducing oxidative stress markers and apoptosis rates, thereby preserving kidney function .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct differences in biological activity:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 2-(4-Ethoxyphenyl)-1H-tetrazole | Lacks thioether functionality | Moderate antimicrobial activity |

| N-(4-Methoxyphenyl)-2-{[5-nitro-tetrazol]sulfanyl}acetamide | Contains a nitro group | Enhanced anticancer properties |

| 2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide | Exhibits lower nephroprotective effects | Limited compared to target compound |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)acetamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves coupling the tetrazole-thiol moiety with the acetamide precursor. A common approach includes reacting 4-ethoxyphenyltetrazole-5-thiol with N-(o-tolyl)chloroacetamide under basic conditions (e.g., sodium hydroxide or potassium carbonate) in anhydrous DMF or THF. Temperature control (40–60°C) and inert atmosphere (N₂/Ar) are critical to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures ≥95% purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions, including the ethoxyphenyl (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and o-tolyl (δ 2.2–2.4 ppm for CH₃) groups.

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) monitors purity (>95%) and detects impurities.

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates the molecular formula (e.g., C₁₉H₂₀N₆O₂S) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Methodological Answer : Start with in vitro assays targeting kinases or receptors (e.g., COX-2, EGFR) due to structural similarities to bioactive acetamides. Use MTT assays for cytotoxicity screening (IC₅₀) in cancer cell lines (e.g., MCF-7, HeLa). Dose-response curves (1–100 µM) and positive controls (e.g., doxorubicin) are essential for validity .

Advanced Research Questions

Q. How does the presence of the 4-ethoxyphenyl and o-tolyl groups influence the compound’s electronic and steric properties, and what implications does this have for its reactivity?

- Methodological Answer : Computational studies (DFT, molecular docking) reveal that the 4-ethoxyphenyl group enhances electron density via resonance, stabilizing charge-transfer interactions. The o-tolyl group introduces steric hindrance, potentially reducing binding affinity to planar active sites. Solubility studies (logP measurements) show increased hydrophobicity compared to unsubstituted analogs, impacting bioavailability .

Q. How can researchers resolve contradictions in biological activity data between this compound and structurally similar analogs?

- Methodological Answer : Perform comparative SAR studies using analogs with varied substituents (e.g., replacing o-tolyl with p-tolyl or chlorine). Use statistical tools (e.g., ANOVA, PCA) to analyze activity differences. For example, analogs lacking the ethoxy group show reduced kinase inhibition, suggesting its role in target binding .

Q. What strategies are effective in studying tautomeric forms of this compound, and how do these forms affect its bioactivity?

- Methodological Answer : Dynamic NMR (DNMR) at variable temperatures (25–60°C) can detect tautomerism between thione and thiol forms. For instance, reports a 1:1 equilibrium in similar tetrazole-acetamides, which may alter hydrogen-bonding capacity and receptor interactions .

Q. How can stability studies under physiological conditions inform formulation design?

- Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Phosphate-buffered saline (pH 7.4) and simulated gastric fluid (pH 1.2) assess hydrolytic degradation. Lyophilization or nanoencapsulation may improve stability if degradation exceeds 10% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.